

In Vivo Genesis of 2-Oxo-Mirabegron: A Technical Guide

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Compound of Interest

Compound Name: 2-OxoMirabegron

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of 2-Oxo-Mirabegron, an oxidative metabolite of the β 3-adrenergic receptor agonist, Mirabegron. The document delves into the metabolic pathways, enzymatic contributors, and detailed experimental protocols for the analysis of this compound, presenting quantitative data in a clear, comparative format.

Introduction to Mirabegron Metabolism

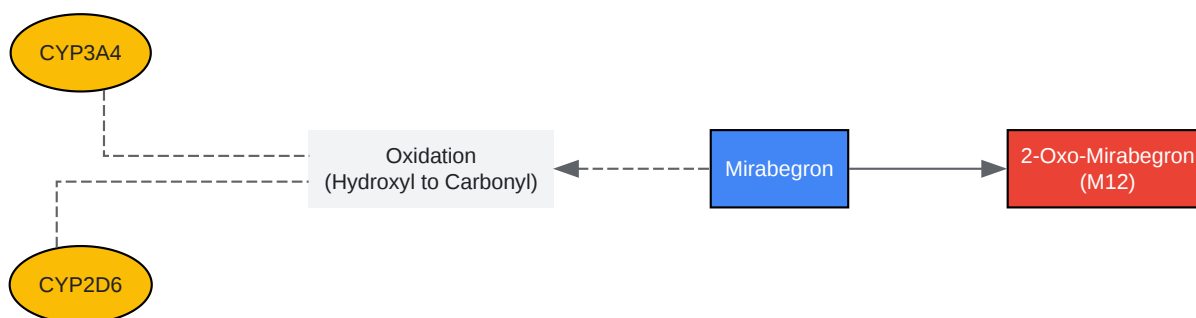
Mirabegron undergoes extensive metabolism in the liver through multiple pathways, including amide hydrolysis, glucuronidation, and oxidation[1][2]. While unchanged Mirabegron is the most abundant component in plasma, a number of metabolites have been identified, with oxidative metabolites playing a significant role in its biotransformation[1][2]. The formation of "2-Oxo-Mirabegron" is primarily attributed to the oxidation of the secondary alcohol in the phenylethanolamine moiety of the parent drug, resulting in a ketone functionality. This metabolite is systematically referred to as M12[3][4].

Metabolic Pathway for the Formation of 2-Oxo-Mirabegron (M12)

The in vivo conversion of Mirabegron to its 2-oxo derivative is a Phase I metabolic reaction. This oxidative transformation is primarily catalyzed by cytochrome P450 enzymes in the liver.

Key Enzymes Involved

In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the oxidative metabolism of Mirabegron[5][6]. To a lesser extent, CYP2D6 also contributes to this metabolic pathway[5][6]. The formation of 2-Oxo-Mirabegron (M12) is a direct result of the activity of these enzymes on the parent drug.



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Fig. 1: Metabolic pathway of 2-Oxo-Mirabegron formation.

Quantitative Analysis of 2-Oxo-Mirabegron (M12)

The quantification of 2-Oxo-Mirabegron (M12) in biological matrices is crucial for understanding the pharmacokinetic profile of Mirabegron. Several validated bioanalytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose[7][8][9].

Plasma Concentrations of Mirabegron and its Metabolites

The following table summarizes the mean plasma concentrations of Mirabegron and its major metabolites, including M12, in healthy adults after a single oral dose.

Analyte	Cmax (ng/mL)	AUC (ng·h/mL)	Tmax (h)	Reference
Mirabegron	22.3	289	3.5	[10]
M11	3.8	83.2	4.0	[10]
M12	2.9	62.1	4.0	[10]
M15	0.6	18.5	6.0	[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of 2-Oxo-Mirabegron formation.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of 2-Oxo-Mirabegron from Mirabegron in a controlled in vitro environment.

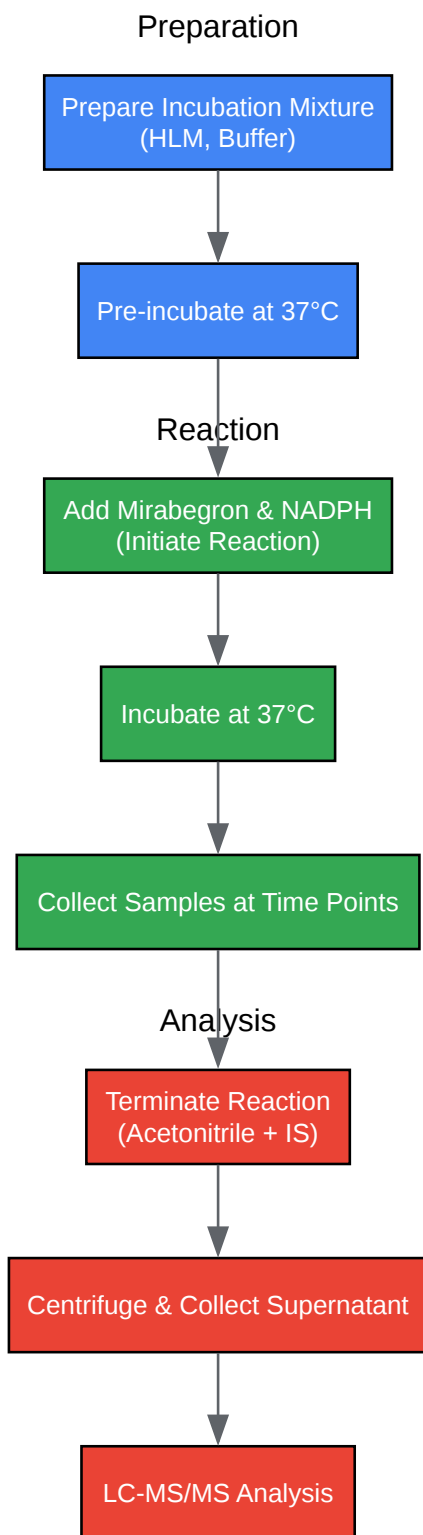
Objective: To determine the metabolic profile of Mirabegron and identify the role of CYP enzymes in the formation of 2-Oxo-Mirabegron (M12).

Materials:

- Human Liver Microsomes (HLM)
- Mirabegron
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- CYP3A4 and CYP2D6 specific inhibitors (e.g., ketoconazole and quinidine)
- Acetonitrile (for reaction termination)
- Internal standard for LC-MS/MS analysis

Procedure:

- **Preparation of Incubation Mixture:** In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes.
- **Initiation of Reaction:** Add Mirabegron (at a specified concentration, e.g., 1 μ M) and the NADPH regenerating system to initiate the metabolic reaction. For inhibitor studies, add the specific CYP inhibitor during the pre-incubation step.
- **Incubation:** Incubate the reaction mixture at 37°C with gentle shaking.
- **Time-point Sampling:** Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
- **Reaction Termination:** Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
- **Sample Processing:** Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.



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Fig. 2: In vitro metabolism experimental workflow.

LC-MS/MS Method for Quantification of 2-Oxo-Mirabegron (M12)

This protocol outlines a general method for the sensitive and specific quantification of M12 in human plasma.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is typically used.
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient Elution: A gradient program is employed to achieve optimal separation of the analytes. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the run time.
- Flow Rate: 0.3-0.5 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 μ L

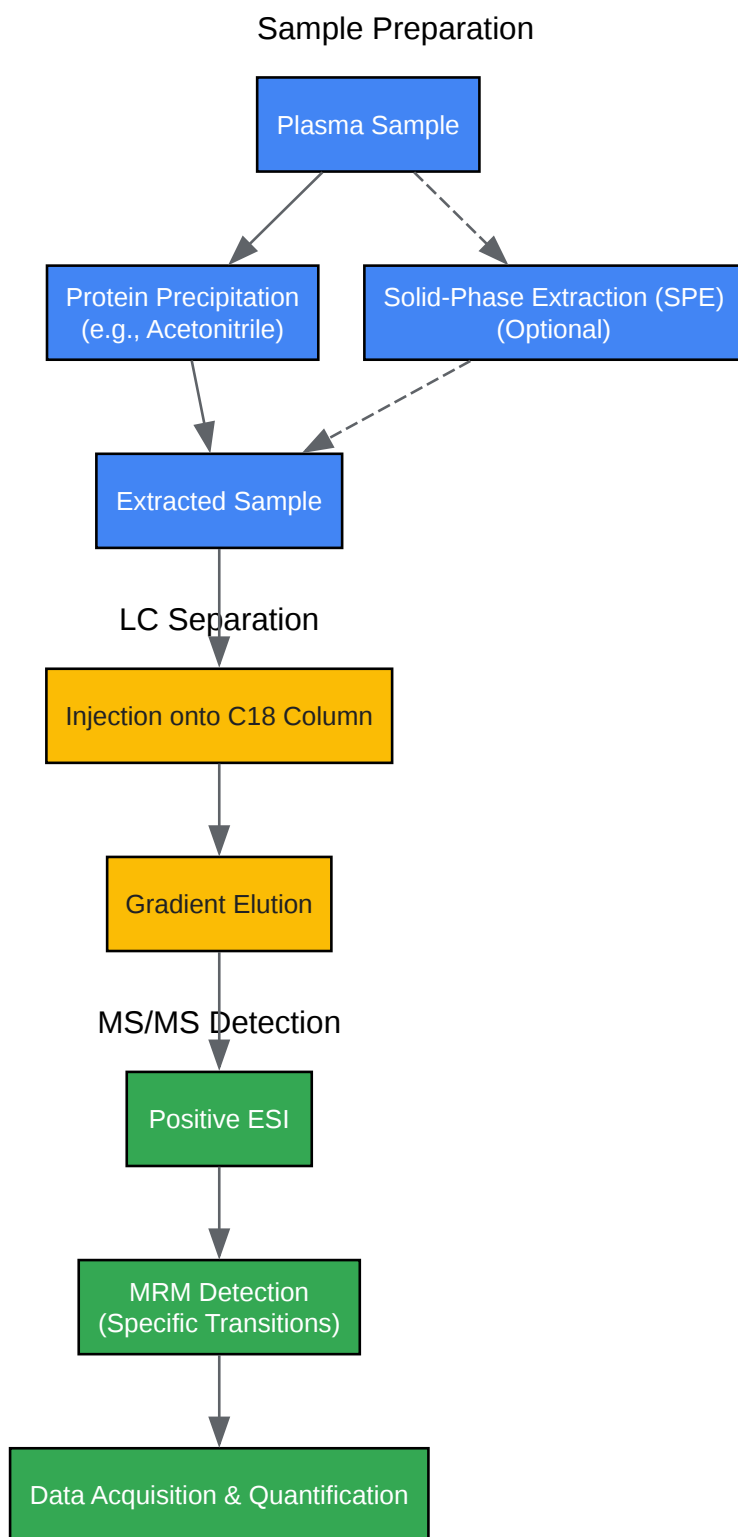
Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Mirabegron, M12, and the internal standard to ensure selectivity and sensitivity.

- Mirabegron: m/z 397.3 \rightarrow 120.1[11]
- 2-Oxo-Mirabegron (M12): The exact transition would be determined by direct infusion of a reference standard, but would be based on the molecular weight of 410.5 g/mol .
- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation:

- Protein Precipitation: A simple and effective method for plasma sample preparation involves protein precipitation with a cold organic solvent like acetonitrile or methanol.
- Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For lower concentrations or to remove interfering matrix components, more rigorous extraction techniques like SPE or LLE may be employed[7][8].



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Fig. 3: LC-MS/MS analytical workflow.

Conclusion

The in vivo formation of 2-Oxo-Mirabegron (M12) is a significant metabolic pathway for Mirabegron, primarily mediated by CYP3A4. Its quantification in biological fluids is essential for a comprehensive understanding of Mirabegron's pharmacokinetics. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers and drug development professionals investigating the metabolism of this important therapeutic agent.

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